molecular formula C7H3ClN2O5 B106864 3,5-Dinitrobenzoyl chloride CAS No. 99-33-2

3,5-Dinitrobenzoyl chloride

Cat. No.: B106864
CAS No.: 99-33-2
M. Wt: 230.56 g/mol
InChI Key: NNOHXABAQAGKRZ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoyl chloride is an organic compound with the chemical formula C₇H₃ClN₂O₅. It is the acyl chloride derivative of 3,5-dinitrobenzoic acid. This compound is primarily used in the analysis of organic substances by derivatization, particularly for identifying alcohols and amines .

Biochemical Analysis

Biochemical Properties

3,5-Dinitrobenzoyl chloride is mainly used in the analysis of organic compounds, specifically alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with alcohols and amines to form derivatives . This reaction likely involves the formation of a covalent bond between the this compound and the alcohol or amine, resulting in a change in the chemical structure of the biomolecule.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 68–69 °C , suggesting that it is relatively stable under normal laboratory conditions.

Preparation Methods

3,5-Dinitrobenzoyl chloride can be synthesized through several methods:

Chemical Reactions Analysis

3,5-Dinitrobenzoyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

3,5-Dinitrobenzoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to the presence of nitro groups at the 3 and 5 positions, which enhance its reactivity and make it particularly useful for the derivatization of sensitive organic compounds .

Properties

IUPAC Name

3,5-dinitrobenzoyl chloride
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InChI

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H
Source PubChem
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InChI Key

NNOHXABAQAGKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl
Source PubChem
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Molecular Formula

C7H3ClN2O5
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DSSTOX Substance ID

DTXSID2059194
Record name Benzoyl chloride, 3,5-dinitro-
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Molecular Weight

230.56 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystals; [Sigma-Aldrich MSDS]
Record name 3,5-Dinitrobenzoyl chloride
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CAS No.

99-33-2
Record name 3,5-Dinitrobenzoyl chloride
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Record name Benzoyl chloride, 3,5-dinitro-
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Record name Benzoyl chloride, 3,5-dinitro-
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Record name 3,5-dinitrobenzoyl chloride
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Record name 3,5-DINITROBENZOYL CHLORIDE
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Synthesis routes and methods

Procedure details

3,5 dinitrobenzoic acid and ethyl acetate were placed in a reaction vessel. While thionyl chloride with some drops of DMF (about double as many moles as dinitrobenzoic acid) was dropped into the reaction mixtures, the reaction mixtures were refluxed with stirring until the generation of hydrogen chloride gas stopped. The reacted solution was concentrated until a solid could be precipitated and was poured into hexane and then the precipitated solid was separated by filtration. 3,5-dinitrobenzoic chloride was obtained in a 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-DNB?

A1: The molecular formula of 3,5-dinitrobenzoyl chloride is C7H3ClN2O5, and its molecular weight is 230.56 g/mol. []

Q2: What are the key spectroscopic features of 3,5-DNB?

A2: Infrared (IR) spectroscopy reveals characteristic bands for the carbonyl group (C=O), nitro groups (NO2), and C-Cl bond. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) provides detailed information about the hydrogen and carbon environments within the molecule. [, ]

Q3: Is the carbonyl chloride group in 3,5-DNB planar?

A3: X-ray crystallography shows that the carbonyl chloride group is slightly twisted out of plane with respect to the benzene ring, with a dihedral angle of approximately 7-10°. The nitro group at the 5-position also exhibits some twisting. []

Q4: How does 3,5-DNB react as a derivatizing agent?

A4: this compound acts as an acylating agent, reacting with nucleophiles like amines and alcohols to form esters and amides, respectively. This derivatization strategy is widely employed in analytical chemistry to enhance detectability and separation characteristics for HPLC analysis. [, , , , , , ]

Q5: What types of compounds have been synthesized using 3,5-DNB?

A5: Researchers have utilized 3,5-DNB in the synthesis of various compounds, including: * Polymers: Hyperbranched aromatic polyamides [, ], poly(amide-imides) [], polyisoprenes [], and poly(ester-ureas) []. * Pharmaceutical Intermediates: Potential therapeutic agents for Huntington's Disease and cancer [], carbocyclic analogues of distamycin with alkylating properties []. * Derivatives for Analytical Chemistry: Benzoyl derivatives for HPLC analysis of polyamines [, , , , ], amphetamines [], and alcohols [, ].

Q6: Can 3,5-DNB participate in oxidative addition reactions?

A6: Yes, 3,5-DNB can undergo oxidative addition with transition metal complexes. For example, it reacts with trans-chlorocarbonylbis(dimethylphenylphosphine)iridium(I) to yield isomeric iridium(III) complexes. []

Q7: What solvents are suitable for reactions involving 3,5-DNB?

A7: Common solvents include dichloromethane, benzene, ether, tetrahydrofuran (THF), and dimethylformamide (DMF). [, , , , , ]

Q8: Are there any special handling considerations for 3,5-DNB?

A8: 3,5-DNB is moisture-sensitive and should be handled under anhydrous conditions.

Q9: How is 3,5-DNB typically quantified?

A9: High-performance liquid chromatography (HPLC) with UV detection is frequently used to quantify 3,5-DNB derivatives. [, , , , , , ]

Q10: What other analytical techniques are relevant to 3,5-DNB research?

A10: In addition to HPLC and the spectroscopic methods mentioned earlier, techniques like gas chromatography-mass spectrometry (GC-MS), elemental analysis, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction are employed to characterize 3,5-DNB and its derivatives. [, , , , ]

Q11: How does the structure of 3,5-DNB influence its reactivity?

A11: The two nitro groups at the 3 and 5 positions of the benzene ring withdraw electron density from the carbonyl carbon, making it more electrophilic and reactive towards nucleophiles.

Q12: Have any structure-activity relationship studies been conducted with 3,5-DNB?

A12: Research on the immunological responses to substituted meta-dinitrobenzenes, including 3,5-DNB, suggests a link between chemical reactivity and the frequency of antibody induction. [, ] Additionally, studies have explored the influence of the 1-substituent in dinitrobenzene derivatives on their sensitization potential. []

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